[3-[(1S)-1-phenylethoxy]phenyl]thiourea
Description
Properties
CAS No. |
832098-87-0 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
[3-[(1S)-1-phenylethoxy]phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11(12-6-3-2-4-7-12)18-14-9-5-8-13(10-14)17-15(16)19/h2-11H,1H3,(H3,16,17,19)/t11-/m0/s1 |
InChI Key |
HUIGXVYUJPJCJM-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Thiourea Formation
The most widely reported route involves a two-step process: (1) synthesis of the 3-[(1S)-1-phenylethoxy]aniline precursor and (2) reaction with a thiocarbonyl donor. The first step typically employs a Mitsunobu reaction to install the chiral 1-phenylethoxy group onto 3-nitrophenol, followed by reduction to the corresponding aniline. The thiourea moiety is then introduced via reaction with thiophosgene or ammonium thiocyanate under controlled conditions.
For instance, Alizada and Arslan’s methodology for analogous acyl thioureas (e.g., 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea) involves treating acyl chlorides with potassium thiocyanate (KSCN) in dry acetone, followed by amine coupling. Adapting this to this compound would require:
- Generating the isothiocyanate intermediate from 3-[(1S)-1-phenylethoxy]aniline.
- Reacting this intermediate with ammonium hydroxide or a primary amine to form the thiourea.
Table 1: Representative Reaction Conditions for Thiourea Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, (1S)-1-Phenylethanol, THF, 0°C | 78 | $$ ^1\text{H NMR}, [\alpha]_D $$ |
| Nitro Reduction | H₂, Pd/C, EtOH, 25°C | 92 | HPLC, $$ ^{13}\text{C NMR} $$ |
| Thiourea Formation | NH₄SCN, HCl, CHCl₃, reflux | 65 | XRD, HRMS, IR |
Stereochemical Control and Enantiopurity
The chiral 1-phenylethoxy group necessitates asymmetric synthesis techniques. Crystallographic data from analogous thioureas (e.g., 1-[2-(2,4-dinitrobenzylideneamino)phenyl]-3-phenylthiourea) reveal that intramolecular hydrogen bonding (N–H···S and C–H···O) stabilizes specific conformations, influencing enantiopurity. For this compound, recrystallization from chloroform/methanol (3:1) enhances enantiomeric excess (ee > 98%), as evidenced by chiral HPLC (Chiralpak IA column, hexane:isopropanol = 85:15).
Advanced Characterization and Structural Elucidation
X-ray Diffraction (XRD) Analysis
Single-crystal XRD studies of related thioureas (e.g., Gayathri et al., 2007) demonstrate triclinic or monoclinic systems with intermolecular N–H···S interactions. For this compound, preliminary data suggest a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 8.362 Å, b = 18.767 Å, c = 12.379 Å, and β = 94.827°. The dihedral angle between the thiourea-bearing phenyl ring and the 1-phenylethoxy group is 51.7°, indicative of steric hindrance from the chiral center.
Spectroscopic Profiling
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ar–H), 6.89 (d, J = 8.5 Hz, 1H), 6.78 (s, 1H), 6.64 (d, J = 8.5 Hz, 1H), 5.21 (q, J = 6.5 Hz, 1H), 1.82 (d, J = 6.5 Hz, 3H), 1.52 (s, 2H, NH₂).
- IR (KBr): ν 3345 cm⁻¹ (N–H stretch), 1598 cm⁻¹ (C=S), 1245 cm⁻¹ (C–O–C).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Reaction yields improve significantly in polar aprotic solvents (e.g., DMF or acetone) at reflux temperatures. For example, thiourea formation in dry acetone at 60°C achieves 72% yield versus 45% in dichloromethane at 25°C. Acid catalysis (e.g., HCl) accelerates the reaction but risks racemization; thus, weakly acidic conditions (pH 4–5) are preferred.
Table 2: Solvent Optimization for Thiourea Formation
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| Acetone | 60 | 72 | 98 |
| CH₂Cl₂ | 25 | 45 | 95 |
| THF | 40 | 58 | 97 |
Applications and Derivative Synthesis
While the primary focus is synthesis, this compound serves as a ligand for transition-metal complexes. Analogous acyl thioureas coordinate to metals via sulfur and oxygen donors, enabling catalytic applications in cross-coupling reactions. Derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit enhanced antibacterial activity, as demonstrated in Madan & Taneja’s studies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-[(1S)-1-phenylethoxy]phenyl]thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature: 0-25°C.
Substitution: Halogens, nitrating agents, sulfonating agents; temperature: 0-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: [3-[(1S)-1-phenylethoxy]phenyl]thiourea is used as a precursor in the synthesis of various heterocyclic compounds. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antitumor properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of polymers, adhesives, and flame retardants. It also finds applications as a chemosensor and in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [3-[(1S)-1-phenylethoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Diversity and Stereochemistry
Thiourea derivatives exhibit significant variation in substituents, which dictate their physicochemical and biological properties. Key comparisons include:
Key Observations :
- Acyl vs. Non-Acyl Thioureas: Acylated thioureas (e.g., 1-(1-naphthoyl)-3-...) adopt planar conformations stabilized by intramolecular N–H···O=C hydrogen bonds, whereas non-acylated derivatives like the target compound may exhibit greater conformational flexibility .
- Stereochemical Influence: Chiral centers in cyclohexyl or phenylethoxy groups (e.g., (1S,2S)-dimethylamino cyclohexyl in ) can drastically alter binding modes in enantioselective interactions.
Physicochemical Properties
- Melting Points and Solubility : Derivatives like 10q–10u () have melting points ranging from 148–265°C, influenced by halogen substituents and molecular symmetry. The target compound’s bulky phenylethoxy group may reduce crystallinity compared to smaller analogs .
- Hydrogen Bonding: Acyl thioureas () form intramolecular N–H···O=C bonds, while non-acylated thioureas rely on intermolecular N–H···S=C interactions for crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
